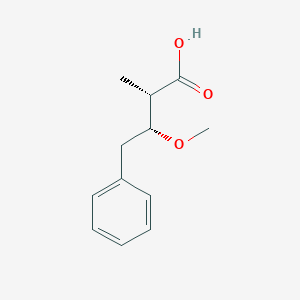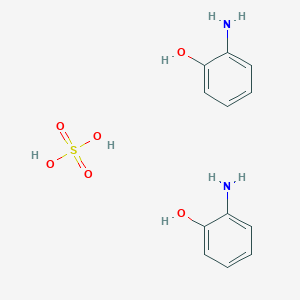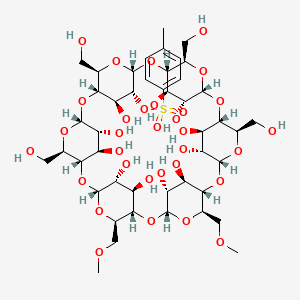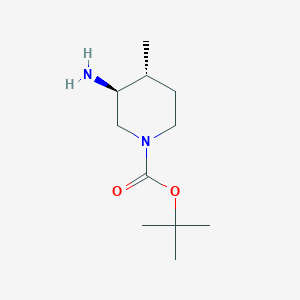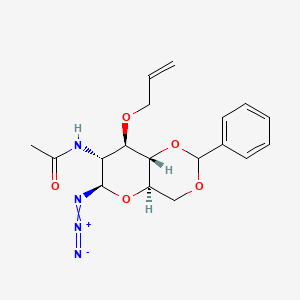
2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide, 98% (2A3OAB2DGPA, 98%) is a synthetic compound that has been used in various scientific research applications. It is a derivative of the sugar glucose and is composed of a nitrogen-containing ring structure. 2A3OAB2DGPA, 98% has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
2A3OAB2DGPA, 98% has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as glycosides, glycosyl amides, and glycosyl sulfonamides. It has also been used in the study of biochemical and physiological effects, such as the inhibition of protein tyrosine phosphatases and the regulation of cell cycle progression.
作用機序
The mechanism of action of 2A3OAB2DGPA, 98% is not fully understood. It is believed that the azide group of the compound reacts with the amine group of proteins, leading to the inhibition of protein tyrosine phosphatases. This inhibition has been shown to be involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2A3OAB2DGPA, 98% have been studied in various cell types. It has been shown to inhibit protein tyrosine phosphatases, leading to the regulation of cell cycle progression. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
実験室実験の利点と制限
2A3OAB2DGPA, 98% has several advantages and limitations for lab experiments. One advantage is that it is a readily available and inexpensive compound. Another advantage is that it is a stable compound, making it suitable for long-term storage. A limitation of 2A3OAB2DGPA, 98% is that its mechanism of action is not fully understood, making it difficult to predict its effects.
将来の方向性
The future directions for 2A3OAB2DGPA, 98% research include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug design and development. Furthermore, further research could be conducted to explore its potential use in the synthesis of novel compounds. Finally, further research could be conducted to explore its potential use in the study of other biological processes, such as gene expression and signal transduction.
合成法
2A3OAB2DGPA, 98% can be synthesized using a multi-step process. The first step involves the reaction of β-D-glucopyranosyl azide with allylic alcohol in the presence of a base catalyst. This reaction results in the formation of a 1,2-diol. The second step involves the protection of this 1,2-diol by benzylation with benzyl bromide. The third step involves the acetamidation of the 1,2-diol with acetic anhydride. The fourth step involves the reaction of the benzylated 1,2-diol with an alkyl azide to form 2A3OAB2DGPA, 98%.
特性
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-3-9-24-16-14(20-11(2)23)17(21-22-19)26-13-10-25-18(27-15(13)16)12-7-5-4-6-8-12/h3-8,13-18H,1,9-10H2,2H3,(H,20,23)/t13-,14-,15-,16-,17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUASEOJDNWKJMN-QEWQBHSESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)


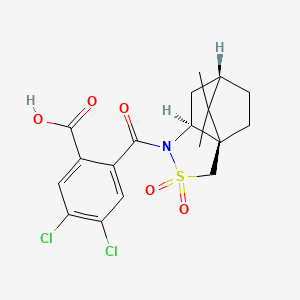
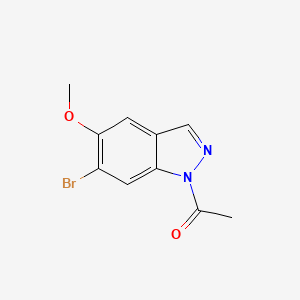
![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)


